molecular formula C8H11NO3 B8355486 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid

1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid

Cat. No. B8355486
M. Wt: 169.18 g/mol
InChI Key: AHWGHXGIIVAZOK-UHFFFAOYSA-N
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Patent
US07723376B2

Procedure details

50 mg of 3-[1-(2,4-dimethoxybenzyl)-2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl]-propionic acid (0.157 mM) was dissolved in 1 ml of trifluoroacetic acid solution. Then 0.074 ml of triethyl silane (0.465 mmol) was added thereto and the mixture was heated for 20 min at 80° C. The solvent was removed in vacuo and the remaining residue was recrystallized with mixture solution of methanol and ethylacetate to give 13 mg of 3-(2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-propionic acid (g) (yield: 50%).
Name
3-[1-(2,4-dimethoxybenzyl)-2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl]-propionic acid
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.074 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[N:6]1[CH2:11][CH2:10][CH:9]=[C:8]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:7]1=[O:17].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[O:17]=[C:7]1[C:8]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH2:10][CH2:11][NH:6]1

Inputs

Step One
Name
3-[1-(2,4-dimethoxybenzyl)-2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl]-propionic acid
Quantity
50 mg
Type
reactant
Smiles
COC1=C(CN2C(C(=CCC2)CCC(=O)O)=O)C=CC(=C1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0.074 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining residue was recrystallized with mixture solution of methanol and ethylacetate

Outcomes

Product
Name
Type
product
Smiles
O=C1NCCC=C1CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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